molecular formula C19H22N2O5S B12125327 (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

Cat. No.: B12125327
M. Wt: 390.5 g/mol
InChI Key: MZGAMZHHFSGGFD-VZUCSPMQSA-N
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Description

(2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic organic compound characterized by its stereospecific E-configuration at the double bond (C2 position) and a sulfamoylphenyl group linked to a propenamide backbone. The phenyl ring at the C3 position bears methoxy (3-OCH₃) and propoxy (4-OCH₂CH₂CH₃) substituents, which influence its physicochemical and biological properties.

Molecular Formula: C₁₉H₂₂N₂O₅S
Molecular Weight: 390.4 g/mol
IUPAC Name: (E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide
Key Functional Groups:

  • Sulfamoyl group (-SO₂NH₂) at the para position of the phenylamide.
  • Methoxy and propoxy substituents on the phenyl ring.
  • Propenamide backbone with E-stereochemistry.

Its synthesis typically involves a Claisen-Schmidt condensation followed by amidation, as observed in analogous compounds .

Properties

Molecular Formula

C19H22N2O5S

Molecular Weight

390.5 g/mol

IUPAC Name

(E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide

InChI

InChI=1S/C19H22N2O5S/c1-3-12-26-17-10-4-14(13-18(17)25-2)5-11-19(22)21-15-6-8-16(9-7-15)27(20,23)24/h4-11,13H,3,12H2,1-2H3,(H,21,22)(H2,20,23,24)/b11-5+

InChI Key

MZGAMZHHFSGGFD-VZUCSPMQSA-N

Isomeric SMILES

CCCOC1=C(C=C(C=C1)/C=C/C(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC

Canonical SMILES

CCCOC1=C(C=C(C=C1)C=CC(=O)NC2=CC=C(C=C2)S(=O)(=O)N)OC

Origin of Product

United States

Biological Activity

The compound (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide is a synthetic derivative notable for its potential therapeutic applications in various medical fields, particularly oncology and neuroprotection. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the presence of:

  • A methoxy group and a propoxy group on the phenyl ring, which may influence its lipophilicity and biological interactions.
  • A sulfamoyl group , which is known for its role in drug design, particularly in sulfonamide antibiotics.

Molecular Formula

The molecular formula of this compound is C23H24N4O5SC_{23}H_{24}N_{4}O_{5}S.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes and receptors involved in critical cellular pathways. The following mechanisms have been observed:

  • Enzyme Inhibition : The compound has shown potential in inhibiting key enzymes involved in cancer cell proliferation. For instance, it interacts with IkappaB kinase β (IKKβ), leading to apoptosis in cancer cells .
  • Reactive Oxygen Species (ROS) Scavenging : It exhibits antioxidant properties by scavenging ROS, which reduces oxidative stress and may protect neuronal cells from damage.
  • Modulation of Apoptosis : The compound has been shown to enhance the expression of apoptotic markers such as cleaved caspase-3 and caspase-9, indicating its role in promoting programmed cell death in cancer cells .

Anticancer Activity

Several studies have highlighted the anticancer properties of this compound:

  • Ovarian Cancer : In vitro studies indicated that treatment with the compound induced significant apoptotic cell death in ovarian epithelial cancer cell lines (PA-1 and SK-OV-3). The compound's effectiveness was linked to its ability to downregulate STAT3 signaling pathways and enhance caspase activity .
  • Colon Cancer : In xenograft models, administration of the compound resulted in dose-dependent suppression of tumor growth. Immunohistochemical analyses revealed increased levels of apoptotic markers while decreasing proliferative markers like PCNA .

Neuroprotective Effects

Research indicates that derivatives of this compound may have neuroprotective effects, particularly against neurodegenerative diseases like Parkinson's disease. Preclinical studies suggest that these compounds can mitigate neuronal damage by reducing oxidative stress and inflammation.

Case Studies

StudyFindings
Study on Ovarian Cancer The compound induced apoptosis in PA-1 cells through enhanced caspase activity and downregulation of STAT3 signaling pathways .
Study on Colon Cancer Demonstrated significant tumor growth inhibition in xenograft models with increased expression of apoptotic markers .
Neuroprotection Study Showed potential protective effects against oxidative stress-induced neuronal damage.

Comparison with Similar Compounds

Comparison with Similar Compounds

The biological and chemical properties of (2E)-3-(3-methoxy-4-propoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide can be contextualized by comparing it to structurally related compounds. Below is a detailed analysis:

Table 1: Structural and Functional Comparison

Compound Name Structural Features Molecular Formula Key Differences Reported Bioactivity
(2E)-3-(4-ethoxy-3-methoxyphenyl)-N-(4-sulfamoylphenyl)prop-2-enamide Ethoxy (4-OCH₂CH₃) and methoxy (3-OCH₃) substituents C₁₈H₂₀N₂O₅S Ethoxy vs. propoxy group at position 4 Anti-inflammatory, antimicrobial
(2E)-3-(5-methylfuran-2-yl)-N-(4-sulfamoylphenyl)prop-2-enamide 5-methylfuran ring instead of phenyl C₁₅H₁₄N₂O₄S Furan vs. substituted phenyl ring Anticancer (apoptosis induction)
N-(4-Chlorophenyl)-3-(4-methoxyphenyl)prop-2-enamide Chlorine substituent, no sulfamoyl group C₁₆H₁₄ClNO₂ Halogenation vs. sulfamoyl group Anti-inflammatory
N-(4-Methoxyphenyl)-3-(4-methylphenyl)prop-2-enamide Methoxy and methyl substituents C₁₇H₁₇NO₂ Methyl vs. propoxy group Enhanced solubility

Key Observations:

The sulfamoyl group distinguishes it from halogenated or non-sulfonamide analogs, likely contributing to enzyme-targeting interactions (e.g., carbonic anhydrase inhibition) .

Bioactivity Trends :

  • Compounds with sulfamoyl groups (e.g., ) show promise in anticancer and antimicrobial applications due to their ability to disrupt enzymatic pathways.
  • Halogenated derivatives (e.g., ) exhibit anti-inflammatory effects, suggesting that electron-withdrawing groups modulate receptor binding .

Research Findings and Mechanistic Insights

Anticancer Potential: Sulfonamide derivatives, including the target compound, have demonstrated apoptosis-inducing effects in cancer cells by inhibiting tubulin polymerization or modulating kinase activity . The propoxy substituent may extend half-life compared to shorter-chain analogs .

Anti-inflammatory Activity :
Analogous compounds with methoxy/ethoxy substituents (e.g., ) suppress COX-2 and TNF-α expression, suggesting a shared mechanism for the target compound .

Antimicrobial Properties : The sulfamoyl group’s electronegativity enhances interactions with bacterial enzymes, such as dihydropteroate synthase, a target in sulfonamide antibiotics .

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